N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

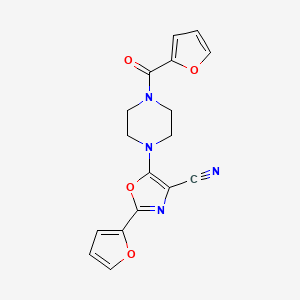

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide, also known as NPY-NB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been extensively studied for its mechanism of action and physiological effects.

Aplicaciones Científicas De Investigación

Oxidation and Reduction Processes

Research has highlighted the enzyme-catalyzed oxidation processes involving similar naphthalene derivatives. For instance, naphthalene dioxygenase from Pseudomonas sp. has been shown to oxidize toluene and ethylbenzene, producing benzyl alcohol, benzaldehyde, and other derivatives through reactions involving benzylic monooxygenation and dioxygen-dependent alcohol oxidation (Lee & Gibson, 1996). This suggests potential biotechnological applications in environmental remediation or synthetic chemistry.

Electropolymerization and Conducting Polymers

Derivatized bis(pyrrol-2-yl) arylenes, including those with naphthalene units, have been synthesized and shown to oxidize at relatively low potentials, forming stable conducting polymers (Sotzing et al., 1996). This research opens pathways for the development of new materials with potential applications in electronics and energy storage.

Synthesis of Pyrroles and Porphyrins

The synthesis of pyrroles fused with aromatic rings, including naphthalene derivatives, has been demonstrated, offering a route to highly conjugated porphyrins (Ono et al., 1996). These compounds have significant implications for the development of novel organic semiconductors and photovoltaic devices.

Antiviral Activities

Some naphthalene derivatives have been synthesized and tested for antiviral activities, showing promising results against the H5N1 virus (Flefel et al., 2014). This suggests potential applications in the development of new antiviral drugs.

Coordination Polymers and Sensing

Naphthalene dicarboxylate has been utilized in the synthesis of coordination polymers, which exhibit strong fluorescence and can act as efficient sensors for detecting nitroaromatic compounds, indicating applications in security and environmental monitoring (Guo et al., 2013).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of N-substituted p-nitroaniline molecules, including naphthalene derivatives, have been theoretically studied, showing large hyperpolarizability. This indicates potential uses in photovoltaic device fabrication (Varghese et al., 2019).

Propiedades

IUPAC Name |

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c27-23(20-11-3-4-13-21(20)26(28)29)24-16-22(25-14-5-6-15-25)19-12-7-9-17-8-1-2-10-18(17)19/h1-4,7-13,22H,5-6,14-16H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJHJURXUAATNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2930769.png)

![5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930773.png)

![N-Benzhydryl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2930774.png)

![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one](/img/structure/B2930778.png)

![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)

![Methyl 3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2930784.png)

![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2930785.png)

![(5-Chlorothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2930787.png)